molecular formula C14H17BrFNO2 B6604301 tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 2605229-87-4

tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B6604301
CAS No.: 2605229-87-4
M. Wt: 330.19 g/mol
InChI Key: HKWFMJHFSOKSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound characterized by its bromo and fluoro substituents on the tetrahydroisoquinoline ring, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with isoquinoline derivatives.

  • Halogenation: Bromination and fluorination steps are employed to introduce the bromo and fluoro groups at the 7th and 8th positions, respectively.

  • Reduction: The tetrahydroisoquinoline core is formed through a reduction process.

  • Esterification: The carboxylate group is introduced via esterification with tert-butanol.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis often involves batch processing to ensure consistency and quality.

  • Catalysts: Various catalysts are used to improve reaction efficiency and selectivity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the bromo group to a more oxidized state.

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

  • Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.

Major Products Formed:

  • Oxidation Products: Brominated and fluorinated derivatives.

  • Reduction Products: Reduced isoquinoline derivatives.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially leading to new therapeutic agents. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to receptors or enzymes, inhibiting or activating biological processes, and interacting with cellular components.

Comparison with Similar Compounds

  • Isoquinoline Derivatives: Other bromo- and fluoro-substituted isoquinolines.

  • Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents.

Uniqueness: The presence of both bromo and fluoro substituents on the tetrahydroisoquinoline ring, along with the tert-butyl ester group, makes this compound unique compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Biological Activity

Overview

Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a member of the tetrahydroisoquinoline class of compounds, which are known for their diverse biological activities. This compound possesses unique structural features, including a bromine and a fluorine atom, which can significantly influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H18BrFNO2\text{C}_{14}\text{H}_{18}\text{BrFNO}_2

This structure includes:

  • A tert-butyl group which enhances lipophilicity.
  • A bromo group that may influence interaction with biological targets.
  • A fluoro group that can enhance metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various cellular processes. For instance, it has been suggested that compounds within this class can interfere with cell proliferation pathways, potentially leading to anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : Binding to enzymes involved in tumor growth.
  • Receptor Modulation : Interacting with neurotransmitter receptors in the nervous system.

Biological Activity Studies

Recent research has highlighted the biological activities associated with tetrahydroisoquinoline derivatives, including antimicrobial and anticancer properties.

Anticancer Activity

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Reference
tert-butyl 7-bromo-8-fluoro...MCF-7 (breast cancer)20.1
tert-butyl 7-bromo-8-fluoro...KB-V1 (cervical cancer)14

These results suggest that the compound may act by inducing reactive oxygen species (ROS) generation and interfering with tubulin polymerization.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. For instance:

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .

Case Studies

Several case studies have explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

  • Synthesis and Evaluation Against SARS-CoV-2 : A study synthesized novel tetrahydroisoquinoline-based compounds that effectively suppressed SARS-CoV-2 replication in cell cultures. The presence of halogen substituents was found to enhance antiviral activity .
  • Anticancer Mechanism Investigation : Research indicated that certain derivatives could induce apoptosis in cancer cells through ROS-mediated pathways .

Comparison with Related Compounds

The activity of this compound can be compared to other halogenated tetrahydroisoquinolines:

Compound NameHalogen TypeBiological Activity
Tert-butyl 7-chloro...ChlorineModerate anticancer
Tert-butyl 7-bromo...BromineHigh anticancer
Tert-butyl 7-iodo...IodineVariable activity

The presence of fluorine in this compound appears to enhance its lipophilicity and metabolic stability compared to other halogenated variants .

Properties

IUPAC Name

tert-butyl 7-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(15)12(16)10(9)8-17/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWFMJHFSOKSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.